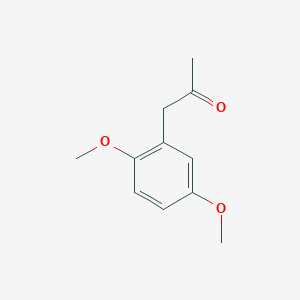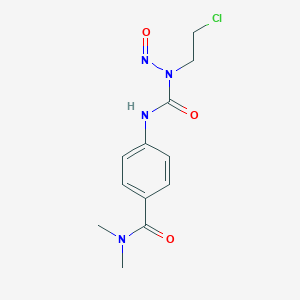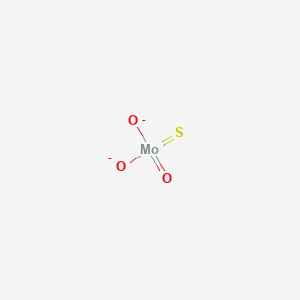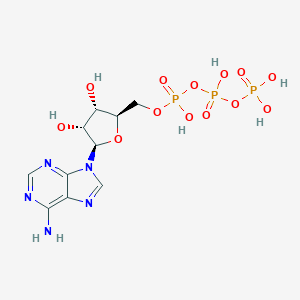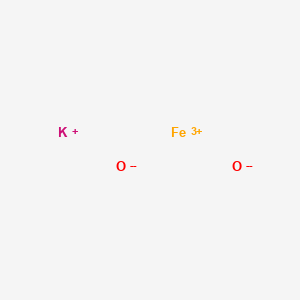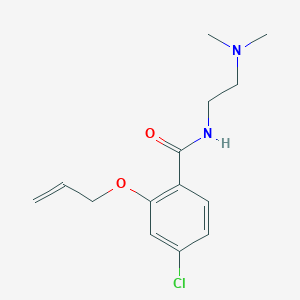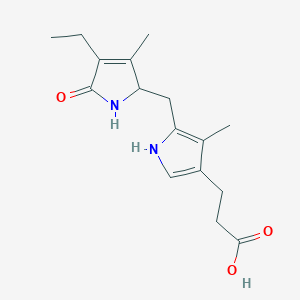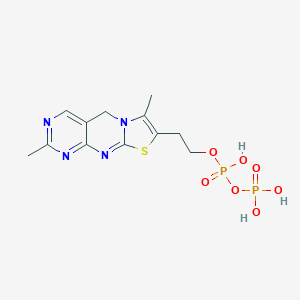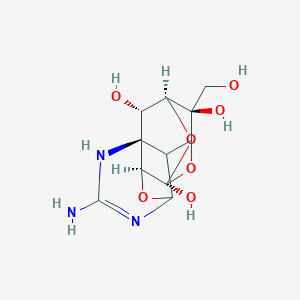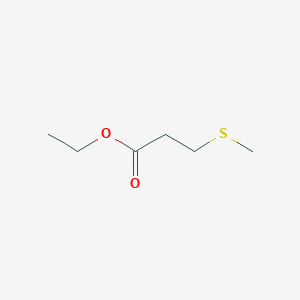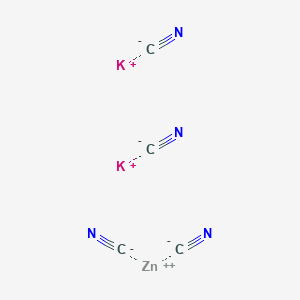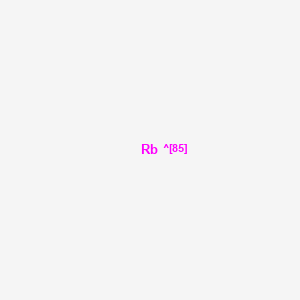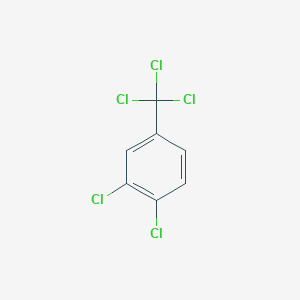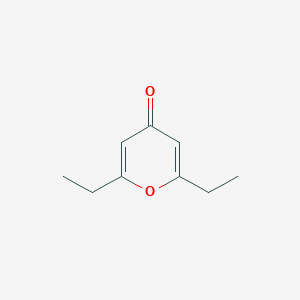
2,6-二乙基-4H-吡喃-4-酮
描述
2,6-Dimethyl-4H-Pyran-4-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H8O2 and a molecular weight of 124.1372 .
Synthesis Analysis
While specific synthesis methods for 2,6-diethyl-4H-Pyran-4-one were not found, there are reports of the transesterification reaction of 3,5-diester-γ-pyrone yielding similar compounds .Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-4H-Pyran-4-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phosgene reacts with 2,6-dimethyl-4H-pyran-4-one at room temperature to yield 2,6-bis(4′-chloro-2′,6′-dimethylphenyl)-4H-pyran-4-one and 2-(4′-chloro-2′,6′-dimethylphenyl)-6-methyl-4H-pyran-4-one .Physical And Chemical Properties Analysis
2,6-Dimethyl-4H-Pyran-4-one is a white to beige crystalline powder or crystals . It has a melting point of 133-137 °C and a boiling point of 248-250 °C .科学研究应用
合成和超声波辐射: 在超声波辐射下合成 2,6-二甲基-4-芳基-4H-吡喃-3,5-二羧酸酯,展示了 4H-吡喃衍生物在有机合成中的效用,具有反应时间短、产率高等优点 (Ni、Song、Yan、Song 和 Zhong,2010).
4H-吡喃-4-酮的冠醚: 制备新的 3,5-二取代 4H-吡喃-4-酮冠醚衍生物,突出了它们在复杂有机分子合成中的潜力 (Shahrisa 和 Banaei,2000).
合成中的生物催化: 已经开发出一种生物催化方法来构建 2-氨基-4H-吡喃,展示了酶引发的单罐反应及其在药物开发中的潜力,特别是抗肿瘤活性 (Yang 等人,2020).
2-氨基-4H-吡喃的一锅合成: 展示了 2-氨基-4H-吡喃的简单合成方法,该研究强调了它们在包括有机合成和药物中间体在内的各种应用中的重要性 (Zonouzi、Kazemi 和 Nezamabadi,2006).
取代酚的合成: 关于从 4H-吡喃-4-酮等吡喃酮前体合成各种取代酚的研究表明了其在制备复杂有机化合物中的效用 (Marshall、Cable 和 Botting,2009).
微波辅助催化合成: 在微波辐射下合成 4-氧代-4H-吡喃-2,6-二羧酸,例证了 4H-吡喃衍生物在绿色化学和催化中的应用 (Zhao Xiang-kui,2009).
药理学和生物学应用: 以尿素为催化剂,开发用于生物学和药理学应用的功能化 4H-吡喃和吡喃稠合杂环,证明了这些化合物的医学和药理学相关性 (Brahmachari 和 Banerjee,2014).
安全和危害
属性
IUPAC Name |
2,6-diethylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPFWAOQDKOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C=C(O1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diethyl-4H-Pyran-4-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


